molecular formula C19H15N3O4S B2738262 (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-80-0

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2738262
CAS No.: 865199-80-0
M. Wt: 381.41
InChI Key: JWLCJQBSXDKEIJ-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and literature.

  • Molecular Formula : C18H12FN3O3S
  • Molecular Weight : 369.37 g/mol
  • IUPAC Name : methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxybenzo[d]thiazol-3-yl]acetate

Biological Activity Overview

The biological activity of benzothiazole derivatives, including the compound under discussion, has been widely studied. They are known for their diverse pharmacological properties including:

  • Anticancer Activity
  • Anti-inflammatory Effects
  • Analgesic Properties
  • Antimicrobial Effects

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study on related compounds demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines, including A431 and A549 cells. The lead compound exhibited IC50 values indicating effective cytotoxicity against these lines, which suggests that this compound may similarly exhibit potent anticancer properties due to structural analogies with other active benzothiazole derivatives .

CompoundCell LineIC50 (µM)
B7A4311
B7A5492
4iHOP-920.5

Anti-inflammatory Activity

In vivo studies have shown that benzothiazole derivatives can significantly reduce inflammation markers. For example, compounds similar to this compound were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated a marked reduction in edema compared to control groups .

The mechanisms underlying the biological activities of benzothiazole derivatives often involve:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to decrease levels of IL-6 and TNF-α, which are crucial in inflammatory responses.
  • Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives:

  • Study on Anti-inflammatory Properties :
    • Objective : Evaluate anti-inflammatory effects using a rat model.
    • Findings : Significant reduction in paw edema was observed with a specific derivative at doses ranging from 10 to 50 mg/kg.
  • Anticancer Screening :
    • Objective : Assess cytotoxicity against multiple cancer cell lines.
    • Results : Compounds showed IC50 values ranging from 0.5 to 5 µM across different cell lines, indicating strong potential for development as anticancer agents.

Properties

IUPAC Name

methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-25-14-7-8-15-16(9-14)27-19(22(15)11-17(23)26-2)21-18(24)13-5-3-12(10-20)4-6-13/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLCJQBSXDKEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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